

A Technical Guide to the Spectroscopic Identification of Cyclo(Phe-Pro)

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Compound of Interest

Compound Name: Cyclo(Phe-Pro)

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This technical guide provides an in-depth overview of the core spectroscopic data and methodologies required for the unambiguous identification of Cyclo(L-Phenylalanyl-L-Proline), a cyclic dipeptide (also known as a diketopiperazine, DKP) of significant interest in biological and pharmaceutical research. The guide summarizes key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and presents a logical workflow for its characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a primary technique for determining the molecular weight and fragmentation pattern of **Cyclo(Phe-Pro)**, confirming its elemental composition and substructures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, crucial for formula determination.

Data Presentation: Mass Spectrometry

The expected mass spectrometric data for **Cyclo(Phe-Pro)** is summarized below. The monoisotopic mass of the neutral molecule (C₁₄H₁₆N₂O₂) is 244.1212 Da.

Ion Species	Calculated m/z	Observed m/z	Technique	Source
[M+H] ⁺	245.1285	245.1288 / 245.1290	HRMS (ESI)	[1]
[M+H] ⁺	244.8	-	LC/MS	[2]

Table 1: Molecular Ion Data for **Cyclo(Phe-Pro)**.

Upon fragmentation (MS/MS), the protonated molecule yields characteristic ions that correspond to specific structural components of the dipeptide.

Parent Ion (m/z)	Fragment Ions (m/z)	Interpretation	Source
244.8	216.8, 119.9, 70.2	Loss of CO, Phenylalanine immonium ion, Proline immonium ion	[2]

Table 2: Key MS/MS Fragmentation Data for **Cyclo(Phe-Pro)**.

Experimental Protocol: Mass Spectrometry

The following protocol outlines a general procedure for the analysis of a purified **Cyclo(Phe-Pro)** sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Sample Preparation:
 - Dissolve the purified **Cyclo(Phe-Pro)** sample in a solvent compatible with reverse-phase chromatography, such as a mixture of HPLC-grade water and acetonitrile (e.g., 50:50 v/v). [3]
 - To ensure proper ionization in positive ion mode, add a small amount of an organic acid, typically 0.1% formic acid.[3] Acetic acid can be a substitute if ion pairing is a concern, while trifluoroacetic acid (TFA) should be avoided for low-concentration samples due to potential signal suppression.[3]

- The sample must be free of non-volatile salts (e.g., NaCl, K₂HPO₄) and detergents (e.g., SDS, Triton X-100), as these will interfere with ionization and contaminate the instrument.
[3] If necessary, perform sample cleanup using solid-phase extraction (SPE) or HPLC desalting.[4]
- Filter the final solution through a 0.22 µm syringe filter before injection.
- Instrumentation and Data Acquisition:
 - Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) or Orbitrap instrument, coupled to an HPLC system is recommended for accurate mass measurements.[1][5]
 - Chromatography: Inject the sample onto a C18 reversed-phase HPLC column. Elute the analyte using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
 - Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.[1]
 - MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da) to detect the [M+H]⁺ ion.
 - MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted fragmentation of the parent ion (m/z ~245.1) to obtain the fragment ion spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of **Cyclo(Phe-Pro)**. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR details the carbon framework. The chemical shifts can vary slightly depending on the solvent used.

Data Presentation: ¹H and ¹³C NMR

The following tables summarize the reported NMR data for Cyclo(L-Phe-L-Pro) in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

¹H NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)

Proton Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)[1]	Chemical Shift (δ) in CD ₃ OD (ppm)[6]
Phe-NH	5.92 (s, 1H)	-
Phe- α H	4.32 (dd, J=10.4, 3.7 Hz, 1H)	4.46 (t, J=3.9 Hz, 1H)
Phe- β H	3.65–3.54 (m, 1H), 2.84 (dd, J=14.5, 10.3 Hz, 1H)	3.19 (d, J=3.8 Hz, 2H)
Phe-Aromatic	7.38 (t, J=7.3 Hz, 2H), 7.31 (t, J=7.2 Hz, 1H), 7.25 (d, J=7.5 Hz, 2H)	7.23–7.32 (m, 5H)
Pro- α H	4.11 (t, J=8.1 Hz, 1H)	4.09 (dd, J=9.8, 7.2 Hz, 1H)
Pro- β H	2.36 (dt, J=13.4, 5.7 Hz, 1H), 2.08–2.02 (m, 1H)	2.08–2.15 (m, 1H)
Pro- γ H	2.02–1.87 (m, 2H)	1.79–1.86 (m, 2H)

| Pro- δ H | 3.68 (dt, J=12.0, 7.9 Hz, 1H), 3.65–3.54 (m, 1H) | 3.52–3.60 (m, 1H), 3.36–3.42 (m, 1H) |

Table 3: ¹H NMR Chemical Shifts for Cyclo(L-Phe-L-Pro).

¹³C NMR Spectroscopic Data for Cyclo(L-Phe-L-Pro)

Carbon Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)[1]	Chemical Shift (δ) in CD ₃ OD (ppm)[6]
Phe-C=O	165.05	166.93
Pro-C=O	169.70	170.96
Phe- α C	56.31	57.69
Phe- β C	36.80	38.19
Phe-Aromatic C (Quaternary)	135.77	137.39
Phe-Aromatic CH	129.27, 129.17, 127.60	131.04, 129.48, 128.09
Pro- α C	59.12	60.09
Pro- β C	28.33	29.37
Pro- γ C	22.51	22.79

| Pro- δ C | 45.49 | 45.98 |

Table 4: ¹³C NMR Chemical Shifts for Cyclo(L-Phe-L-Pro).

Experimental Protocol: NMR Spectroscopy

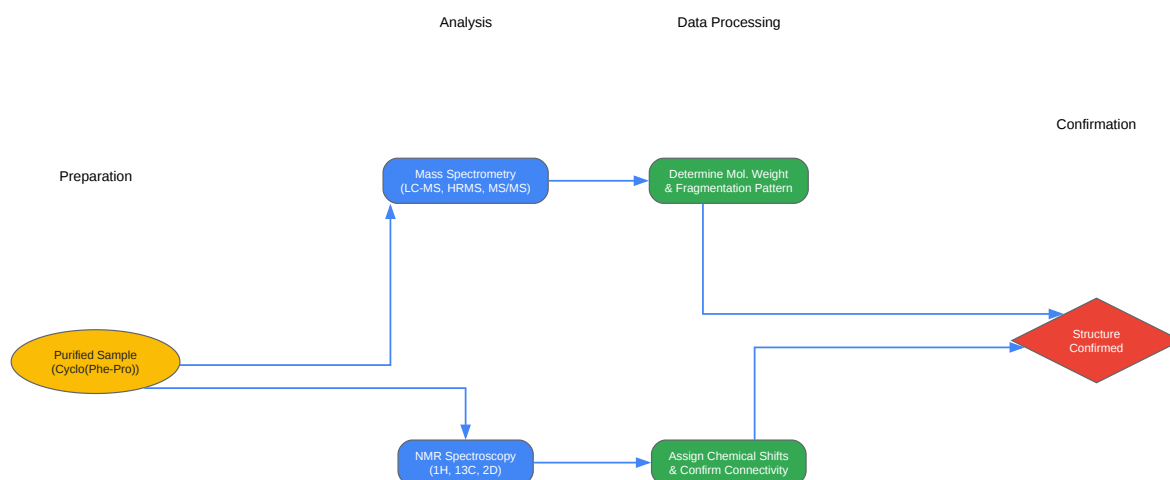
A standard protocol for acquiring high-quality NMR spectra of **Cyclo(Phe-Pro)** is as follows.

- Sample Preparation:
 - Dissolve approximately 1-5 mg of the purified **Cyclo(Phe-Pro)** sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
 - Ensure the solvent is of high purity ($\geq 99.8\%$ D).
 - Add an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm, although referencing to the residual solvent peak is also common.[1][5]
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and resolution.^{[6][7]}
- ¹H NMR Acquisition:
 - Tune and shim the probe for the specific sample.
 - Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16 to 64 scans for a good signal-to-noise ratio.^{[7][8]}
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total acquisition time will be necessary.
- 2D NMR (Optional but Recommended):
 - For unambiguous assignment of all signals, acquire 2D NMR spectra such as COSY (proton-proton correlations), HSQC (one-bond proton-carbon correlations), and HMBC (long-range proton-carbon correlations).^[9] These experiments are crucial for confirming the connectivity of the amino acid residues.

Integrated Workflow for Identification

The identification of **Cyclo(Phe-Pro)** is most robust when MS and NMR data are used in conjunction. The following diagram illustrates a standard workflow from sample to confirmed structure.



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Caption: Workflow for the spectroscopic identification of **Cyclo(Phe-Pro)**.

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